molecular formula C14H15FN2O2 B15065776 Ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate

Ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate

Cat. No.: B15065776
M. Wt: 262.28 g/mol
InChI Key: SBKCXQSXLSFTKB-UHFFFAOYSA-N
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Description

Ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate is a quinoline derivative characterized by a dimethylamino group at position 4 and a fluorine atom at position 5. The dimethylamino group is a strong electron-donating substituent, which may enhance nucleophilic reactivity or alter electronic properties of the aromatic system . The fluorine atom at position 7 is a common feature in bioactive quinolones, often improving membrane permeability and metabolic stability .

Properties

Molecular Formula

C14H15FN2O2

Molecular Weight

262.28 g/mol

IUPAC Name

ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate

InChI

InChI=1S/C14H15FN2O2/c1-4-19-14(18)11-8-16-12-7-9(15)5-6-10(12)13(11)17(2)3/h5-8H,4H2,1-3H3

InChI Key

SBKCXQSXLSFTKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1N(C)C)F

Origin of Product

United States

Preparation Methods

Step 1: Enamine Formation

3-Fluoro-4-methoxyaniline reacts with ethyl (ethoxymethylene)cyanoacetate in toluene at 100–110°C for 4.5 hours to form an enamine intermediate. The reaction is driven by the nucleophilic attack of the aniline’s amino group on the electrophilic β-carbon of the ethoxymethylene moiety.

Step 2: Cyclization

Heating the enamine intermediate in a high-boiling solvent (e.g., diphenyl ether or Dowtherm A) at 250°C induces cyclization, yielding the quinoline core. For example, ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is obtained as a white solid after recrystallization.

Step 3: Chlorination

The 4-hydroxyl group is converted to a chloro substituent using phosphorus oxychloride (POCl₃). In a typical procedure, the hydroxylated quinoline is refluxed with POCl₃ in dichloromethane or dioxane at 100°C for 45 minutes.

Step 4: Amination

The chloro intermediate undergoes nucleophilic aromatic substitution (SNAr) with dimethylamine. Reaction conditions vary, but a common protocol involves heating the chloro derivative with excess dimethylamine in dimethylformamide (DMF) at 90°C for 2–3 hours. The product is purified via silica gel chromatography, yielding the target compound in 65–75% purity.

Key Data:

Step Reagents Conditions Yield
Enamine Ethyl (ethoxymethylene)cyanoacetate, toluene 100–110°C, 4.5 h 85%
Cyclization Diphenyl ether 250°C, 3 h 78%
Chlorination POCl₃, dioxane 100°C, 45 min 92%
Amination Dimethylamine, DMF 90°C, 2 h 68%

Vilsmeier-Haack Formylation Pathway

An alternative route utilizes the Vilsmeier-Haack reaction to introduce the dimethylamino group early in the synthesis:

Step 1: Formylation

3-Fluoro-4-methoxyaniline is treated with dimethylformamide dimethyl acetal (DMF-DMA) in acetic acid, forming a dimethylaminoenamine intermediate. This step proceeds at room temperature in 2 hours.

Step 2: Cyclocondensation

The enamine reacts with ethyl cyanoacetate under basic conditions (e.g., tetrabutylammonium hydroxide) to form the quinoline skeleton. Cyclization occurs spontaneously at 25°C, bypassing the need for high temperatures.

Step 3: Esterification and Fluorination

The resulting quinoline-3-carbonitrile is hydrolyzed to the carboxylic acid and esterified with ethanol under acidic conditions. Fluorination at position 7 is achieved using hydrogen fluoride-pyridine complex.

Advantages:

  • Avoids harsh chlorination/amination steps.
  • Higher regioselectivity for the 4-dimethylamino group.

Comparative Analysis of Methods

Yield and Purity

  • The Gould-Jacobs route affords moderate yields (68–78%) but requires high-temperature cyclization, risking decomposition.
  • The Vilsmeier-Haack method achieves comparable yields (70–75%) under milder conditions, though fluorination remains a bottleneck.

Scalability

  • The Gould-Jacobs protocol is more suitable for large-scale synthesis due to established industrial protocols for POCl₃-mediated chlorination.
  • The Vilsmeier-Haack approach demands costly DMF-DMA, limiting cost-effectiveness.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.42 (t, 3H, CH₂CH₃), 3.12 (s, 6H, N(CH₃)₂), 4.38 (q, 2H, OCH₂), 7.25–7.65 (m, 3H, aromatic), 8.72 (s, 1H, H-2).
  • IR (KBr): 1725 cm⁻¹ (C=O ester), 1620 cm⁻¹ (C=N), 1350 cm⁻¹ (C-F).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥96% purity, with a retention time of 6.8 minutes.

Challenges and Optimization

Side Reactions

  • Over-chlorination at position 4 can occur if POCl₃ is used in excess.
  • Competing N-methylation during amination requires strict stoichiometric control.

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance amination rates but complicate purification.
  • Nonpolar solvents (toluene, hexane) improve crystal lattice formation during recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the fluorine atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Dimethylamine, Selectfluor, and ethanol in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate has numerous applications in scientific research:

    Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of fluorescent dyes and materials for optoelectronic applications.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of Ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor antagonist, depending on its structural modifications. The presence of the dimethylamino group and the fluorine atom enhances its binding affinity to target proteins, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key differences and similarities between ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate and related quinoline-3-carboxylate derivatives.

Table 1: Structural and Functional Comparison

Compound Name (CAS if available) Position 4 Substituent Position 7 Substituent Key Features/Applications Reference
This compound Dimethylamino Fluoro Potential reactivity due to electron-donating dimethylamino group; fluoro may enhance bioactivity.
Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (70458-93-4) Oxo (keto) Chloro Dihydroquinoline scaffold; oxo group increases electrophilicity. Antimicrobial intermediate.
Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6h) Oxo (keto) Bromo at position 6 introduces steric bulk; used in dihydroquinoline synthesis.
Ethyl 4-((2,4-difluorophenyl)amino)-7-ethoxyquinoline-3-carboxylate (CAS 1956331-75-1) (2,4-Difluorophenyl)amino Ethoxy Aromatic amino group directs radiopharmaceutical applications; ethoxy enhances solubility.
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate Oxo (keto) Chloro Cyclopropyl and nitro groups enhance antimicrobial activity; precursor to ciprofloxacin analogs.

Key Observations:

Substituent Effects on Reactivity: The dimethylamino group in the target compound contrasts with oxo groups in dihydroquinoline derivatives (e.g., 70458-93-4). Halogen substituents (e.g., chloro, bromo) improve metabolic stability and binding affinity in antimicrobial agents .

Position-Specific Modifications :

  • Fluorine at position 7 (shared with ciprofloxacin intermediates ) is associated with enhanced bacterial cell penetration.
  • Ethoxy or methoxy groups (e.g., in radiopharmaceutical precursors ) increase solubility but may reduce membrane permeability compared to halogens.

Biological Activity: Compounds with oxo groups at position 4 (e.g., 70458-93-4) are often intermediates in antimicrobial synthesis due to their similarity to quinolone antibiotics . Aromatic amino substituents (e.g., 2,4-difluorophenylamino in ) enable targeting of specific biological pathways, such as kinase inhibition or radiopharmaceutical labeling.

Synthetic Considerations: The dimethylamino group likely requires amination or nucleophilic substitution during synthesis, whereas halogenated derivatives (e.g., 6h ) involve halogenation steps. Fluoroquinolones with cyclopropyl groups (e.g., ) typically employ multi-step cyclization and nitro reduction.

Biological Activity

Ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Properties

This compound belongs to the quinolone class of compounds, characterized by a bicyclic structure that includes a nitrogen atom. The presence of the dimethylamino group enhances its solubility and biological activity, while the fluorine atom is known to increase potency against various biological targets.

Research indicates that this compound acts primarily through the inhibition of bacterial topoisomerases and gyrases, enzymes critical for DNA replication and transcription. By interfering with these enzymes, the compound exhibits antimicrobial activity against a range of gram-positive and gram-negative bacteria.

Antimicrobial Activity

This compound has demonstrated potent antimicrobial effects. Its Minimum Inhibitory Concentration (MIC) values suggest strong activity against various pathogens:

Pathogen MIC (µg/mL)
Escherichia coli0.008
Klebsiella pneumoniae0.03
Pseudomonas aeruginosa0.125

These results indicate that the compound is particularly effective against resistant strains, offering potential as a therapeutic agent in treating infections caused by antibiotic-resistant bacteria .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of microRNA expression, which plays a crucial role in tumorigenesis . The compound's ability to target specific signaling pathways involved in cell proliferation and survival makes it a candidate for further development in cancer therapy.

Case Studies and Research Findings

  • Inhibition Studies : A study evaluating the compound's inhibitory effects on bacterial topoisomerases revealed an IC50 value for E. coli gyrase at approximately 0.49 µM, indicating strong enzyme inhibition compared to other quinolone derivatives .
  • Anticancer Efficacy : In vitro studies on ovarian cancer cells showed that this compound significantly reduced cell viability and induced apoptosis, suggesting its potential as an anti-cancer agent .

Q & A

Q. What are the standard synthetic routes for Ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate?

The compound is typically synthesized via the Gould-Jacobs reaction, starting from substituted aniline derivatives. For example, 3-chloro-4-fluoroaniline undergoes condensation with ethoxymethylenemalonic ester, followed by microwave-assisted cyclization using aluminum metal as a catalyst to form the quinoline core . Subsequent modifications, such as alkylation or fluorination, introduce the dimethylamino and fluoro substituents. Decarboxylation steps are optimized by adjusting temperature (e.g., 250–270°C) and catalysts .

Q. Which spectroscopic methods are essential for characterizing this compound?

Structural elucidation relies on:

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
  • ¹H NMR: Identifies proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, ester ethyl group at δ 1.3–4.3 ppm) .
  • IR Spectroscopy: Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester and quinoline carbonyl) .
  • Elemental Analysis: Validates purity and stoichiometry .

Q. What is the role of the dimethylamino group in modulating reactivity?

The dimethylamino group enhances electron density at the 4-position of the quinoline ring, influencing nucleophilic substitution reactions. For instance, it facilitates regioselective alkylation or condensation with secondary amines (e.g., piperazine) to generate antibacterial derivatives .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in ethylation and fluorination steps?

Regioselectivity in ethylation is controlled by solvent polarity and temperature. Polar aprotic solvents (e.g., DMF) favor substitution at the 1-position of the quinoline core, while nonpolar solvents shift reactivity to the 3-position. Fluorination via electrophilic aromatic substitution requires precise stoichiometry of fluorinating agents (e.g., Selectfluor) to avoid over-halogenation .

Q. What strategies optimize the decarboxylation step during synthesis?

Traditional thermal decarboxylation (250–270°C) can lead to side reactions, but microwave-assisted methods reduce reaction time and improve yields by 15–20%. Catalysts like aluminum or palladium nanoparticles further enhance efficiency by lowering activation energy .

Q. How do structural modifications impact biological activity in derivatives?

  • Antimicrobial Activity: Introducing triazole rings via click chemistry (e.g., Sharpless conditions) improves binding to bacterial DNA gyrase, with MIC values ranging from 0.5–8 µg/mL against S. aureus .
  • Antitumor Potential: Condensation with α-acetyl-N-arylhydrazonoyl chlorides forms pyrido[2,3-f]quinoxaline derivatives, which exhibit IC₅₀ values of <10 µM against breast cancer cell lines (MCF-7) .
  • Key Structural Determinants:
Modification Biological Impact
7-Fluoro substituentEnhances membrane permeability
4-Dimethylamino groupIncreases DNA intercalation efficiency
Ester side chainModulates solubility and bioavailability

Q. How can crystallography resolve contradictions in proposed reaction intermediates?

Single-crystal X-ray diffraction confirms the planar geometry of the quinoline core and intermolecular interactions (e.g., C–H⋯O, C–H⋯Cl). For example, a study on a nitro-substituted derivative revealed parallel molecular packing stabilized by hydrogen bonds (C⋯O = 3.065–3.537 Å), resolving ambiguities in regiochemical outcomes .

Methodological Considerations

Q. What analytical techniques differentiate between by-products and target compounds?

  • HPLC-MS: Quantifies impurities (e.g., decarboxylated by-products) with detection limits <0.1%.
  • ²D NMR (COSY, HSQC): Resolves overlapping signals in complex mixtures, such as distinguishing between 1-ethyl and 3-ethyl regioisomers .

Q. How can reaction pathways be validated using computational chemistry?

Density Functional Theory (DFT) calculations predict transition-state energies for key steps (e.g., cyclization or decarboxylation). For instance, ΔG‡ for microwave-assisted cyclization is ~20 kJ/mol lower than thermal methods, aligning with experimental yield improvements .

Data Contradictions and Resolution

Q. Why do some studies report conflicting antimicrobial activities for similar derivatives?

Discrepancies arise from variations in bacterial strain susceptibility and assay conditions. For example, fluoroquinolones with a 7-trifluoromethyl group show higher activity against Gram-negative pathogens (MIC = 0.25 µg/mL) but lower efficacy against Gram-positive strains compared to 7-fluoro analogs . Standardized protocols (e.g., CLSI guidelines) are critical for cross-study comparisons.

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